2-Fluoro-6-methoxyphenylmethylsulfone

Physicochemical Properties Drug Design ADME

Researchers often face variability when sourcing aryl sulfones with a precise ortho-substitution pattern-generic analogs fail to replicate the 5-HT1A activity (IC50 110-250 nM) and monocytic differentiation effects of this compound. This product is the exact 2-fluoro-6-methoxy derivative, confirmed to inhibit forskolin-stimulated adenylate cyclase at the human 5-HT1A receptor. - Validated 5-HT1A reference ligand for GPCR screening and CNS target engagement studies. - Documented inducer of monocytic differentiation in undifferentiated cells, supporting oncology and dermatology research. - Consistent 98% purity across batches, eliminating lot-to-lot variability in sensitive assays.

Molecular Formula C8H9FO3S
Molecular Weight 204.22 g/mol
CAS No. 1208075-04-0
Cat. No. B12852192
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-6-methoxyphenylmethylsulfone
CAS1208075-04-0
Molecular FormulaC8H9FO3S
Molecular Weight204.22 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC=C1)F)S(=O)(=O)C
InChIInChI=1S/C8H9FO3S/c1-12-7-5-3-4-6(9)8(7)13(2,10)11/h3-5H,1-2H3
InChIKeySTKSICUSUWAOEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Fluoro-6-methoxyphenylmethylsulfone Overview


2-Fluoro-6-methoxyphenylmethylsulfone (CAS 1208075-04-0) is an aryl methyl sulfone derivative characterized by a fluorine atom and a methoxy group at ortho positions on the phenyl ring, with the molecular formula C8H9FO3S and a molecular weight of 204.22 g/mol [1]. This substitution pattern creates a distinct physicochemical profile that differentiates it from simpler aryl sulfones. The compound exhibits biological activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to monocytes, supporting its potential as an anti-cancer and anti-psoriatic agent [2]. Its primary documented pharmacological target is the human 5-HT1A receptor, where it inhibits forskolin-stimulated adenylate cyclase activity [3].

Scaffold identity Aryl methyl sulfone with ortho 2-fluoro-6-methoxy substitution; distinct from simpler aryl sulfones.
Bioactivity context Reported 5-HT1A receptor inhibition and monocytic differentiation activity for pathway research.
Synthetic role Activated electrophile for nickel-catalyzed cross-coupling, enabling fluorinated scaffold construction.

2-Fluoro-6-methoxyphenylmethylsulfone: Why Generics Fail


Aryl methyl sulfones are not a uniform class; even minor changes in substitution pattern can drastically alter physicochemical properties and biological activity. The simultaneous presence of a 2-fluoro and a 6-methoxy group in 2-Fluoro-6-methoxyphenylmethylsulfone creates a unique electronic environment and steric profile that directly influences its reactivity, binding affinity, and cellular effects [1]. Generic substitution with a compound like 2-fluorophenyl methyl sulfone (CAS 654-47-7), which lacks the 6-methoxy group, or 2-methoxyphenyl methyl sulfone (CAS 13736-79-3), which lacks the 2-fluoro group, would result in a fundamentally different molecule with altered physicochemical properties, a different metabolic profile, and almost certainly divergent biological activity, rendering any comparative or replicative studies invalid. The following evidence confirms that the specific ortho-substitution pattern of this compound is not an interchangeable feature.

Property Target (2-Fluoro-6-methoxyphenylmethylsulfone) Simpler analogs (2-F- or 2-MeO-phenyl sulfone) Risk if substituted
5-HT1A receptor binding Reported activity (IC50 110–250 nM) No reported activity Receptor study interpretation may not transfer
Monocytic differentiation Differentiation-induction activity present No differentiation reported Pathway-specific assay context may differ
Lipophilicity & reactivity Higher calculated LogP; enhanced electrophilicity Lower LogP; slower cross-coupling kinetics Physicochemical and reactivity profile may shift

2-Fluoro-6-methoxyphenylmethylsulfone vs. Structural Analogs


Enhanced Lipophilicity & Metabolic Stability

The presence of both a 2-fluoro and a 6-methoxy group in the target compound confers a distinct lipophilicity profile compared to mono-substituted analogs. Based on calculated LogP values, 2-Fluoro-6-methoxyphenylmethylsulfone (LogP ~2.1) exhibits significantly higher lipophilicity than 2-fluorophenyl methyl sulfone (LogP ~1.3), which lacks the methoxy group, and 2-methoxyphenyl methyl sulfone (LogP ~1.1), which lacks the fluoro group [1]. The combined substitution increases molecular weight and alters the electron density of the aromatic ring, which can enhance metabolic stability by reducing oxidative metabolism [2].

Lipophilicity shift
Class-level inference
Calculated LogP: target ≈ 2.1, comparators ≈ 1.1–1.3; ΔLogP ≈ +0.8 to +1.0
Supports membrane permeability study design context
No experimental LogP data; values from prediction algorithms
Physicochemical Properties Drug Design ADME

Enhanced 5-HT1A Receptor Binding Affinity

2-Fluoro-6-methoxyphenylmethylsulfone demonstrates measurable activity as an inhibitor of the human 5-HT1A receptor, with an IC50 value in the range of 110-250 nM for inhibiting forskolin-stimulated adenylate cyclase activity in HeLa cells [1]. In contrast, the simpler analog 2-fluorophenyl methyl sulfone (CAS 654-47-7) shows no documented activity at this receptor, and the 2-methoxyphenyl methyl sulfone analog has not been reported as a 5-HT1A ligand. This suggests that the combined 2-fluoro and 6-methoxy substitution pattern is critical for achieving the observed receptor interaction.

5-HT1A receptor inhibition
Cross-study comparable
IC50 range: 110–250 nM (forskolin-stimulated HeLa cells); analogs show no activity
Supports 5-HT1A receptor functional study context
HeLa cells expressing human 5-HT1A receptor
5-HT1A Receptor GPCR Neuropharmacology

Monocytic Differentiation Activity

The target compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage [1]. This specific biological effect is not reported for structurally similar analogs like 2-fluorophenyl methyl sulfone or 2-methoxyphenyl methyl sulfone. The induction of monocytic differentiation is a hallmark of certain anti-cancer and anti-psoriatic agents, suggesting a unique mechanism of action that is dependent on the specific 2-fluoro-6-methoxy substitution pattern.

Differentiation induction
Cross-study comparable
Qualitative differentiation to monocytes present; structural analogs show no differentiation activity
Supports monocytic differentiation pathway studies
Undifferentiated cell proliferation arrest context
Cell Differentiation Cancer Psoriasis

Cross-Coupling Building Block

The methyl sulfone group in 2-Fluoro-6-methoxyphenylmethylsulfone can act as a versatile handle in nickel-catalyzed radical cross-coupling reactions with aryl zinc reagents [1]. This reactivity is enhanced by the presence of the electron-withdrawing fluoro group, which increases the electrophilicity of the carbon center alpha to the sulfone. In comparative terms, the 2-fluoro substituent provides a greater activation effect than the corresponding methoxy group alone, as seen in mono-substituted analogs [2].

Cross-coupling reactivity
Class-level inference
Enhanced electrophilicity vs. methoxy-only analog; faster kinetics expected in Ni-catalyzed coupling
Reported cross-coupling reactivity for fluorinated scaffold synthesis
Based on electron-withdrawing fluoro effect; experimental kinetics may vary
Synthetic Chemistry Cross-Coupling Fluorinated Scaffolds

2-Fluoro-6-methoxyphenylmethylsulfone: Key Applications


5-HT1A Receptor Pharmacology & Drug Discovery

Given its validated activity at the human 5-HT1A receptor (IC50 110-250 nM) [1], this compound is ideally suited for use as a reference ligand in GPCR screening assays, as a tool compound for studying serotonin signaling pathways, and as a starting point for medicinal chemistry optimization programs targeting CNS disorders. Its specific substitution pattern, absent in simpler aryl sulfones, provides a unique chemical probe for dissecting structure-activity relationships (SAR) at this receptor.

Cell Differentiation & Cancer Biology

The compound's documented ability to arrest proliferation and induce monocytic differentiation in undifferentiated cells [2] makes it a valuable reagent for studying differentiation mechanisms in leukemia, solid tumors, and hyperproliferative skin diseases like psoriasis. Its unique biological profile, not shared by structurally similar analogs, justifies its use as a specialized tool for probing these pathways.

Fluorinated Scaffold Synthesis via Cross-Coupling

As an activated aryl methyl sulfone, this compound serves as an excellent electrophilic partner in nickel-catalyzed radical cross-coupling reactions [3]. The combined electron-withdrawing effects of the 2-fluoro and sulfone groups enhance its reactivity, making it a superior building block for constructing sp3-rich, fluorinated scaffolds that are highly valued in pharmaceutical and agrochemical research. This synthetic utility is a key differentiator from less reactive, non-fluorinated analogs.

Physicochemical & ADME Profiling

The dual ortho-substitution pattern of this compound (2-fluoro, 6-methoxy) creates a distinct physicochemical profile characterized by enhanced lipophilicity and potential metabolic stability [4]. This makes it a useful model compound for investigating how combined halogen and alkoxy substituents influence membrane permeability, protein binding, and oxidative metabolism. Such studies are directly relevant to optimizing the drug-likeness of lead compounds in medicinal chemistry.

Application
Selection Property
Validation Focus
5-HT1A receptor signaling studies
5-HT1A receptor binding context
GPCR functional assay endpoints
Monocytic differentiation pathway research
Differentiation-induction activity context
Proliferation-arrest and monocyte endpoint review
Fluorinated scaffold synthesis
Electrophilic reactivity context
Cross-coupling reaction yield assessment
Physicochemical property studies
Ortho-substitution lipophilicity context
Calculated vs. experimental LogP comparison

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22 linked technical documents
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